2,4-Dibromo-5-(chloromethyl)-3-methylthiophene
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Overview
Description
2,4-Dibromo-5-(chloromethyl)-3-methylthiophene is an organobromine compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of two bromine atoms, a chloromethyl group, and a methyl group attached to the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-(chloromethyl)-3-methylthiophene typically involves the bromination of 3-methylthiophene followed by chloromethylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formaldehyde or chloromethyl methyl ether as the chloromethylating agent. The reactions are usually carried out under controlled temperatures and in the presence of catalysts or solvents to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and minimizes the formation of by-products. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-(chloromethyl)-3-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated thiophene derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Major Products Formed
Substitution Reactions: Products include iodinated or alkylated thiophene derivatives.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include debrominated thiophene derivatives.
Scientific Research Applications
2,4-Dibromo-5-(chloromethyl)-3-methylthiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-(chloromethyl)-3-methylthiophene involves its interaction with various molecular targets and pathways. The bromine and chloromethyl groups can participate in electrophilic and nucleophilic reactions, respectively, leading to the formation of covalent bonds with other molecules. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-5-methoxyphenylboronic acid
- 2,4-Dibromo-5-chlorobenzoic acid
- Phenol, 2,4-dibromo-
Uniqueness
2,4-Dibromo-5-(chloromethyl)-3-methylthiophene is unique due to the presence of both bromine and chloromethyl groups on the thiophene ring. This combination of functional groups provides distinct reactivity and allows for diverse chemical transformations. Compared to similar compounds, it offers a broader range of synthetic applications and potential biological activities.
Properties
Molecular Formula |
C6H5Br2ClS |
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Molecular Weight |
304.43 g/mol |
IUPAC Name |
2,4-dibromo-5-(chloromethyl)-3-methylthiophene |
InChI |
InChI=1S/C6H5Br2ClS/c1-3-5(7)4(2-9)10-6(3)8/h2H2,1H3 |
InChI Key |
YHOIYOWZGNNOIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1Br)CCl)Br |
Origin of Product |
United States |
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